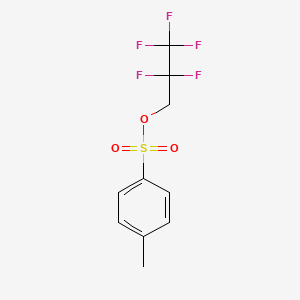

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate

Descripción

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemical Considerations

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate features a p-toluenesulfonate (tosylate) group covalently bonded to a pentafluoropropyl chain. Its molecular formula is C₁₀H₉F₅O₃S , with a molecular weight of 304.24 g/mol . The structure comprises:

- A 4-methylphenyl ring (electron-deficient due to sulfonate group)

- A sulfonate ester linkage (-SO₃-O-)

- A pentafluoropropyl chain (-CH₂-CF₂-CF₃)

The compound is achiral , as the fluorinated propyl group lacks stereogenic centers. The electron-withdrawing fluorine and sulfonate groups enhance stability through inductive effects, while the methyl substituent on the aromatic ring modulates electronic properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound are limited in the literature, its structure allows predictive analysis:

- ¹⁹F NMR : Distinct signals for the CF₃ and CF₂ groups. The CF₃ group typically resonates near -63 ppm (t, J = 11.6 Hz), while CF₂ appears as a multiplet in the -60 to -75 ppm range.

- ¹H NMR : Aromatic protons of the tosylate group resonate in the 7.0–7.8 ppm range, with splitting patterns characteristic of para-substituted benzene rings. The CH₂ group adjacent to the sulfonate ester may appear as a multiplet near 4.0–4.5 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

| Functional Group | Characteristic Peaks (cm⁻¹) |

|---|---|

| S=O (asymmetric) | 1350–1250 |

| S=O (symmetric) | 1170–1120 |

| C-F | 1300–1000 |

| Aromatic C-H (para) | 800–850 |

Mass Spectrometry

Electron ionization (EI) or electrospray ionization (ESI) would reveal:

Crystallographic Analysis and Solid-State Packing Behavior

No direct X-ray crystallographic data exist for this compound, but structural analogs provide insights:

- Related Tosylate Esters : For example, the tosylate ester of (1S,5S)-6,6-dimethyl-2-[(2S)-3,3,3-trichloro-2-hydroxypropyl]bicyclo[3.1.1]hept-2-ene crystallizes in an orthorhombic system (space group P2₁2₁2₁) with hydrogen bonding and van der Waals interactions dictating packing.

- Predicted Behavior : The 4-methylbenzenesulfonate group likely participates in π-π stacking and C-H···F hydrogen bonds , while the fluorinated chain contributes to dispersive interactions .

Thermochemical Properties

Melting and Boiling Points

| Property | Value | Source |

|---|---|---|

| Melting Point | 53–54.5°C | |

| Boiling Point | 75°C (at 1 mmHg) | |

| Density | 1.42 g/cm³ (predicted) | |

| Refractive Index | 1.336 (n₂₀/D) |

Thermal Stability

The compound exhibits high thermal stability due to the electron-withdrawing fluorine atoms and sulfonate group, which reduce decomposition pathways. While explicit thermal decomposition data are unavailable, analogous fluorinated esters typically undergo elimination reactions at elevated temperatures (>200°C), releasing SO₃ and fluorinated alkenes.

Summary of Key Findings

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 304.24 g/mol | Influences solubility and volatility |

| Melting Point | 53–54.5°C | Indicative of crystalline solid-state behavior |

| ¹⁹F NMR (CF₃) | ~-63 ppm (t, J = 11.6 Hz) | Diagnostic for fluorinated chain integrity |

| S=O Stretch (FT-IR) | 1350–1250 cm⁻¹ | Confirms sulfonate ester functionality |

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F5O3S/c1-7-2-4-8(5-3-7)19(16,17)18-6-9(11,12)10(13,14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHQQXONFHOEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379767 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-42-4 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Route

The predominant and most established method for preparing 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate involves the nucleophilic substitution reaction between 2,2,3,3,3-pentafluoropropanol and 4-methylbenzenesulfonyl chloride (commonly referred to as tosyl chloride) in the presence of a base. The base commonly used is pyridine, which acts both as a solvent and an acid scavenger to neutralize the hydrochloric acid formed during the reaction.

$$

\text{2,2,3,3,3-Pentafluoropropanol} + \text{4-methylbenzenesulfonyl chloride} \xrightarrow[\text{room temp}]{\text{pyridine, inert atmosphere}} \text{this compound} + \text{HCl}

$$

- Atmosphere: Inert (e.g., nitrogen or argon) to avoid side reactions.

- Temperature: Typically room temperature to moderate heating if necessary.

- Solvent/Base: Pyridine or similar organic bases.

- Reaction Time: Several hours until completion, monitored by TLC or other analytical methods.

This method is efficient and yields the target compound with high purity after appropriate purification.

Industrial Scale Preparation

On an industrial scale, the synthetic route remains essentially the same but is optimized for larger volumes and better yield control. Key considerations include:

- Reactor Design: Use of stirred tank reactors under inert atmosphere.

- Purification: Post-reaction purification typically involves distillation or recrystallization to achieve high purity.

- Yield Optimization: Reaction parameters such as stoichiometry, temperature, and reaction time are carefully controlled.

Industrial processes emphasize minimizing by-products and maximizing yield to reduce costs and environmental impact.

Detailed Reaction Parameters and Data

| Parameter | Typical Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Reactants | 2,2,3,3,3-Pentafluoropropanol, 4-methylbenzenesulfonyl chloride | Same as lab, scaled-up quantities |

| Base | Pyridine | Pyridine or other organic bases |

| Solvent | Pyridine (acts as solvent and base) | Pyridine or inert solvents |

| Temperature | 20–25°C (room temperature) | 20–40°C, controlled |

| Atmosphere | Inert (N2 or Ar) | Inert atmosphere |

| Reaction Time | 3–6 hours | Optimized for scale, often shorter with better mixing |

| Purification Method | Distillation, recrystallization | Distillation, recrystallization, chromatography |

| Yield | Typically high (>85%) | Optimized for >90% |

| Product State | Colorless liquid | Colorless liquid |

Mechanistic Insights

The reaction mechanism involves nucleophilic attack of the hydroxyl oxygen of 2,2,3,3,3-pentafluoropropanol on the sulfonyl chloride electrophile, forming the sulfonate ester linkage and releasing hydrochloric acid. Pyridine scavenges the HCl, preventing acid-catalyzed side reactions.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Pyridine-mediated sulfonation | Reaction of 2,2,3,3,3-pentafluoropropanol with 4-methylbenzenesulfonyl chloride in pyridine | High yield, straightforward, mild conditions | Pyridine handling requires care due to toxicity and odor |

| Alternative base methods | Using bases like triethylamine or DMAP | Potentially easier removal of base | Lower yield, more side reactions |

| Industrial scale optimization | Scaled-up pyridine method with controlled parameters | High purity, high yield, cost-effective | Requires precise control and equipment |

Análisis De Reacciones Químicas

Types of Reactions

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound .

Aplicaciones Científicas De Investigación

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:

Organic Synthesis: It serves as an important intermediate in the synthesis of structurally complex molecules.

Analytical Chemistry: The compound is used in various analytical techniques to study molecular structures and reactivity.

Material Science: It is employed in the development of advanced materials with unique properties.

Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This mechanism is crucial in its applications in organic synthesis and biological research .

Comparación Con Compuestos Similares

Tris(2,2,3,3,3-Pentafluoropropyl) Phosphate

Structure : C₉H₆F₁₅O₄P (Molecular weight: 494.087 g/mol) .

Key Differences :

- Functional Group : Phosphate ester vs. sulfonate ester.

- Fluorination : Three pentafluoropropyl groups vs. one.

Properties : - Higher thermal stability due to multiple fluorinated chains.

- Lower reactivity in substitution reactions (phosphate esters are poorer leaving groups than sulfonates).

Applications : - Flame retardant in plastics and lubricants.

- Plasticizer for high-temperature polymers .

2,2-Difluoroethyl 2,2,3,3,3-Pentafluoropropyl Carbonate

Structure : C₇H₅F₇O₃ (Molecular weight: 314.1 g/mol) .

Key Differences :

- Functional Group : Carbonate ester vs. sulfonate ester.

- Fluorination : One pentafluoropropyl and one difluoroethyl group.

Properties : - Moderate leaving-group ability (carbonates are less reactive than sulfonates).

- Enhanced solubility in polar solvents due to the carbonate group.

Applications : - Pharmaceutical intermediate for fluorinated drug candidates.

- Solvent for specialty coatings .

Poly(2,2,3,3,3-Pentafluoropropyl Acrylate) (PPeFPA)

Structure : A polymer with repeating acrylate units bearing pentafluoropropyl groups .

Key Differences :

- Molecular Architecture: Polymeric vs. monomeric structure.

- Reactivity : Designed for polymerization (radical initiation) rather than substitution.

Properties : - High hydrophobicity and chemical resistance.

- Tunable glass transition temperature (Tg) for material science applications.

Applications : - Hydrophobic coatings for electronics.

- Anti-fouling surfaces in biomedical devices .

EF5 [2-(2-Nitro-1H-Imidazol-1-yl)-N-(2,2,3,3,3-Pentafluoropropyl) Acetamide]

Structure : C₈H₈F₅N₃O₃ (Molecular weight: 289.16 g/mol) .

Key Differences :

- Functional Group : Nitroimidazole-acetamide vs. sulfonate ester.

- Biological Activity : Designed for hypoxia detection via bioreductive binding.

Properties : - Selective accumulation in hypoxic tissues (oxygen-dependent metabolism).

- Radioactive labeling (¹⁸F) for PET imaging.

Applications : - Clinical tracer for tumor hypoxia in cancer therapy .

Data Table: Comparative Analysis

Key Research Findings

- Reactivity : Sulfonate esters like 2,2,3,3,3-pentafluoropropyl tosylate exhibit superior leaving-group efficiency compared to carbonates or phosphates, making them preferred in SN2 reactions .

- Biological Utility : EF5 leverages the pentafluoropropyl group to enhance lipophilicity and tumor penetration, critical for hypoxia imaging .

- Material Science: Fluorinated acrylates (e.g., PPeFPA) achieve sub-10 nm microdomain structures in block copolymers, enabling advanced nanotechnology applications .

Actividad Biológica

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS Number: 565-42-4) is a fluorinated sulfonate compound that has garnered attention for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C10H9F5O3S

- Molecular Weight : 304.2337 g/mol

- Structure : The compound features a pentafluoropropyl group attached to a 4-methylbenzenesulfonate moiety, which enhances its electrophilic character.

The biological activity of this compound is primarily attributed to its role as an electrophile. Sulfonyl compounds like this one can react with nucleophiles in biochemical systems, leading to various biochemical transformations.

Target of Action

- Electrophilic Reactions : The sulfonate group can undergo nucleophilic substitution reactions with amines and alcohols.

- Biochemical Pathways : It participates in palladium-catalyzed desulfitative arylation reactions, facilitating the synthesis of β-arylated thiophenes and diarylated pyrroles.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that fluorinated sulfonates can have antimicrobial effects due to their ability to disrupt cellular membranes or interfere with metabolic pathways.

- Cytotoxicity : The compound has shown potential cytotoxic effects in vitro. For instance, it may induce apoptosis in certain cancer cell lines by affecting signaling pathways related to cell survival .

- Reactivity with Biological Molecules : Due to its electrophilic nature, it can react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that alter biological functions.

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated sulfonates, including this compound. The results indicated a significant inhibition of bacterial growth at specific concentrations. The mechanism was hypothesized to involve membrane disruption.

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focused on cancer therapeutics, the compound was tested against several cancer cell lines. The findings revealed that it induced cell death through apoptosis pathways. The study emphasized the need for further exploration into its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are available for preparing 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution between 2,2,3,3,3-pentafluoro-1-propanol and p-toluenesulfonyl chloride under controlled conditions. Critical parameters include:

- Temperature : Maintain reaction at 25°C to minimize side reactions.

- Solvent system : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Stoichiometry : A 1:1 molar ratio of alcohol to tosyl chloride ensures minimal residual reactants . Post-synthesis, purification via recrystallization (using hexane/ethyl acetate) yields >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this sulfonate ester?

- NMR Spectroscopy : NMR identifies fluorine environments (δ -75 to -85 ppm for CF groups; δ -120 ppm for CF), while NMR confirms aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4 ppm) .

- FTIR : Peaks at 1350–1450 cm (S=O stretching) and 1150–1250 cm (C-F vibrations) validate functional groups .

- Mass Spectrometry : ESI-MS shows [M+H] at m/z 305.2, aligning with the molecular formula CHFOS .

Q. How should this compound be stored to maintain stability, and what are its decomposition products?

Store in airtight containers under inert gas (N/Ar) at room temperature, protected from light. Degradation occurs via hydrolysis of the sulfonate ester bond, producing p-toluenesulfonic acid and 2,2,3,3,3-pentafluoropropanol. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoropropyl group influence its reactivity in nucleophilic substitutions?

The strong inductive effect of fluorine atoms increases the electrophilicity of the adjacent carbon, accelerating S2 reactions. For example, in synthesizing 1,1-dichloro-2,2,3,3,3-pentafluoropropane, the tosyl group acts as a superior leaving group compared to non-fluorinated analogs, achieving 85% yield in dichloromethane with LiCl as a nucleophile . Kinetic studies show a 3–5× rate enhancement over non-fluorinated sulfonates .

Q. What strategies prevent elimination side reactions during its use as a leaving group?

Competing E2 elimination is mitigated by:

Q. How is this compound applied in synthesizing hypoxia-sensitive PET tracers like EF5?

EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide) is synthesized via coupling with nitroimidazole derivatives. Key steps include:

- Amide bond formation : React the sulfonate ester with nitroimidazole-acetic acid in the presence of DCC/DMAP.

- Radiolabeling : Introduce via nucleophilic aromatic substitution under anhydrous conditions. EF5’s fluorinated side chain enhances lipophilicity, improving tumor permeability for hypoxia imaging .

Q. What analytical challenges arise in quantifying fluorinated by-products during fluoropolymer synthesis?

- Volatility : Use cryogenic trapping during GC-MS analysis (e.g., DB-5MS column) to capture low-boiling fluorocarbons.

- Matrix interference : Employ solid-phase extraction (HLB cartridges) to isolate by-products from polymer matrices.

- Quantification : Calibrate with deuterated internal standards (e.g., d-benzotrifluoride) to account for ionization suppression in LC-MS/MS .

Methodological Considerations

Q. How can reaction progress be monitored in real-time during fluorination reactions?

Use in-situ NMR or Raman spectroscopy to track fluorine incorporation. For example, the disappearance of the sulfonate ester’s CF signal (δ -81 ppm) indicates complete substitution .

Q. What computational methods predict the regioselectivity of its reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states, revealing preferential attack at the less sterically hindered carbon adjacent to CF groups. Solvent effects are incorporated via PCM models .

Data Contradictions and Resolution

Q. How can discrepancies in reported melting points (53–54.5°C vs. 52–53°C) be reconciled?

Variations arise from polymorphic forms or residual solvents. Consistently anneal samples at 50°C for 24 hours before measurement. Differential Scanning Calorimetry (DSC) shows a sharp endotherm at 54°C for the pure monoclinic phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.